molecular formula C18H17N3O3S B12058714 [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477730-02-2

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12058714
CAS No.: 477730-02-2
M. Wt: 355.4 g/mol
InChI Key: IJQNXDWCEMMTHR-NTPQCHGPSA-N
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Description

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamothioylhydrazinylidene group, a methoxyphenyl group, and a phenylprop-2-enoate group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve condensation reactions, esterification, and the use of specific catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can significantly improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is used as a precursor for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound may be used to investigate its potential biological activities, such as antimicrobial or anticancer properties. Its unique structure allows for the exploration of its interactions with biological macromolecules.

Medicine

In medicine, the compound’s potential therapeutic effects can be studied, including its ability to inhibit specific enzymes or pathways involved in disease processes. It may also be used in drug development and screening assays.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective analogs.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.

    Disilanes: Organosilicon compounds with unique electronic structures and reactivity.

Uniqueness

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

CAS No.

477730-02-2

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H17N3O3S/c1-23-16-11-14(12-20-21-18(19)25)7-9-15(16)24-17(22)10-8-13-5-3-2-4-6-13/h2-12H,1H3,(H3,19,21,25)/b10-8+,20-12+

InChI Key

IJQNXDWCEMMTHR-NTPQCHGPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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